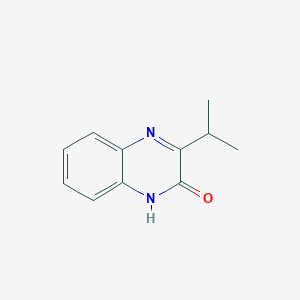![molecular formula C17H17N3O2 B7542414 N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 has been identified as a potent inhibitor of Src family kinases, which play a crucial role in cellular signaling pathways.
Mecanismo De Acción
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide acts as a competitive inhibitor of Src kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of the phosphorylation of downstream signaling molecules, which leads to the inhibition of cellular processes that are regulated by Src kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of Src kinases by this compound results in the inhibition of cell growth, differentiation, adhesion, and migration. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes this compound a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of Src kinases, which makes it a valuable tool for studying the role of these kinases in cellular signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are a number of future directions for research involving N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of Src kinases. Another area of research is the identification of new targets for this compound, as it is likely that this compound has additional targets beyond Src kinases. Additionally, this compound has potential applications in the treatment of cancer and other diseases, and further research is needed to explore these possibilities. Overall, this compound is a valuable tool for studying cellular signaling pathways, and its continued use in research is likely to yield important insights into the mechanisms that regulate cellular processes.
Métodos De Síntesis
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromopyridine with 2-aminobenzophenone. The resulting intermediate is then subjected to a series of reactions that involve the use of pyrrolidine-1-carboxylic acid and other reagents. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been widely used in scientific research to study the role of Src family kinases in cellular signaling pathways. Src kinases are involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and migration. This compound has been shown to inhibit the activity of Src kinases, which results in the inhibition of these cellular processes. This compound has also been used to study the role of Src kinases in cancer, as these kinases are often overexpressed in cancer cells.
Propiedades
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-5-9-18-12-13)19-15-8-2-1-7-14(15)17(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWCSCBKWCOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)
![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)